molecular formula C42H32N4O2 B12765519 N,N'-Bis((4-methoxyphenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine CAS No. 130189-67-2

N,N'-Bis((4-methoxyphenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine

Cat. No.: B12765519
CAS No.: 130189-67-2
M. Wt: 624.7 g/mol
InChI Key: JBOFXJBLDQALRY-UHFFFAOYSA-N
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Description

“N,N’-Bis((4-methoxyphenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine” is a complex organic compound that belongs to the class of diazocines. These compounds are characterized by their unique structural features, which include two nitrogen atoms incorporated into a fused ring system. The presence of methoxyphenyl and diphenyl groups further adds to the complexity and potential functionality of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N’-Bis((4-methoxyphenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Diazocine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Methoxyphenyl Groups: This step may involve the use of methoxybenzaldehyde derivatives in a condensation reaction.

    Addition of Diphenyl Groups: This can be done through a Friedel-Crafts alkylation or acylation reaction.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Precise control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

“N,N’-Bis((4-methoxyphenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine” can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological processes due to its unique structural features.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “N,N’-Bis((4-methoxyphenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine” exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis((4-methoxyphenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine: can be compared with other diazocine derivatives, such as:

Uniqueness

The uniqueness of “N,N’-Bis((4-methoxyphenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine” lies in its specific structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

130189-67-2

Molecular Formula

C42H32N4O2

Molecular Weight

624.7 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[2-[(4-methoxyphenyl)methylideneamino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]methanimine

InChI

InChI=1S/C42H32N4O2/c1-47-35-19-13-29(14-20-35)27-43-33-17-23-39-37(25-33)41(31-9-5-3-6-10-31)46-40-24-18-34(44-28-30-15-21-36(48-2)22-16-30)26-38(40)42(45-39)32-11-7-4-8-12-32/h3-28H,1-2H3

InChI Key

JBOFXJBLDQALRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC3=C(C=C2)N=C(C4=C(C=CC(=C4)N=CC5=CC=C(C=C5)OC)N=C3C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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